

The Emerging Role of ADG126 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS2126

Cat. No.: B1676851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADG126 (muzastotug) is a novel, masked anti-CTLA-4 monoclonal antibody currently under investigation as a potential immunotherapeutic agent for various solid tumors. Engineered with proprietary SAFEbody® technology, ADG126 is designed for preferential activation within the tumor microenvironment (TME), aiming to mitigate systemic immune-related adverse events associated with conventional CTLA-4 inhibitors while preserving potent anti-tumor activity. This document provides a comprehensive technical guide on ADG126, summarizing its mechanism of action, preclinical findings, and key clinical data from ongoing studies, with a focus on its combination with anti-PD-1 therapy in metastatic microsatellite-stable colorectal cancer (MSS CRC).

Introduction to ADG126

ADG126 is a fully human IgG1 monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.^{[1][2]} Unlike first-generation anti-CTLA-4 antibodies, ADG126 incorporates a unique masking peptide that blocks its antigen-binding site.^{[3][4]} This masking technology is designed to be cleaved by proteases that are highly expressed in the TME, leading to localized activation of the antibody.^{[5][6]} The activated ADG126 then binds to a distinct epitope on CTLA-4, leading to the priming of T-cells and the depletion of immunosuppressive regulatory T-cells (Tregs) through enhanced antibody-dependent cellular cytotoxicity (ADCC).^{[3][4]}

Mechanism of Action

The therapeutic strategy of ADG126 is centered on overcoming the limitations of existing anti-CTLA-4 therapies, primarily their dose-limiting toxicities.[7][8] The SAFEbody® technology allows for systemic administration of a masked, less active antibody, which is then preferentially activated at the tumor site.[5][9]

Key Mechanistic Features:

- **Tumor-Specific Activation:** A cleavable masking peptide restricts the binding of ADG126 to CTLA-4 in healthy tissues, minimizing on-target, off-tumor toxicities.[5][10]
- **Unique Epitope Binding:** Activated ADG126 binds to a novel and conserved epitope of CTLA-4.[5][11]
- **Dual Anti-Tumor Activity:** The activated antibody primes T-cells by partially blocking the interaction of CTLA-4 with its ligands and depletes immunosuppressive Tregs via strong ADCC.[3][4]

Below is a diagram illustrating the proposed mechanism of action for ADG126.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of ADG126.

Preclinical Studies

Preclinical evaluation of ADG126 has demonstrated its potential for a favorable safety and efficacy profile. In vitro studies confirmed that activated ADG126 can potently enhance T-cell activation, as measured by IL-2 secretion, while the masked form remains inert.[12] In vivo studies in syngeneic mouse tumor models showed that ADG126 has potent single-agent anti-tumor activity and acts synergistically with anti-PD-1 antibodies, leading to complete tumor regression in a significant percentage of animal models.[12] Toxicology studies in cynomolgus monkeys indicated that ADG126 is well-tolerated.

Clinical Development and Efficacy

The primary clinical investigation of ADG126 is the Phase 1b/2, open-label, multicenter study (NCT05405595), evaluating its safety, tolerability, pharmacokinetics, and preliminary efficacy in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, with a focus on MSS CRC.[6][13]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the NCT05405595 trial, primarily focusing on the MSS CRC cohorts.

Table 1: Efficacy of ADG126 in Combination with Pembrolizumab in MSS CRC.[14][15]

Cohort	Dosing Regime n (ADG12 6 + Pembrol izumab)	Number of Patients (n)	Overall Respon se Rate (ORR)	95% Confide nce Interval (CI)	Disease Control Rate (DCR)	Median Duratio n of Respon se (DoR)	Median Overall Survival (OS)
A	10 mg/kg Q3W	30	17%	6.0% - 36.0%	76%	6.2 months	19.4 months
B	20 mg/kg loading dose, then 10 mg/kg Q3W	14	29% (combine d with C)	11.0% - 52.0%	81% (combine d with C)	Not Reached	Not Reached
C	20 mg/kg Q6W	7	29% (combine d with B)	11.0% - 52.0%	81% (combine d with B)	Not Reached	Not Reached
D	10 mg/kg Q6W	11	0%	0.0% - 31.0%	70%	N/A	Not Reported

Table 2: Safety and Tolerability of ADG126 in Combination with Pembrolizumab.[14][16]

Adverse Event Category	Cohort A (10 mg/kg Q3W)	Cohort C (20 mg/kg Q6W)	Overall Discontinuation Rate
Grade 3 TRAEs	20%	17%	4%
Discontinuation due to TRAEs	10%	Not Reported	
Most Common TRAEs (All Grades)	Pruritus (43%), Hypothyroidism (20%), Adrenal Insufficiency (17%)		

TRAEs: Treatment-Related Adverse Events

Pharmacokinetics

Pharmacokinetic analyses of ADG126 have shown that the plasma concentration of the antibody is approximately linear.[\[17\]](#) Importantly, the activated form of ADG126 steadily accumulates with repeat dosing, suggesting prolonged exposure within the TME.[\[17\]](#)[\[18\]](#) The half-life of the total ADG126 (masked and unmasked) is longer than its parental, unmasked antibody, contributing to sustained target engagement.[\[17\]](#)

Experimental Protocols

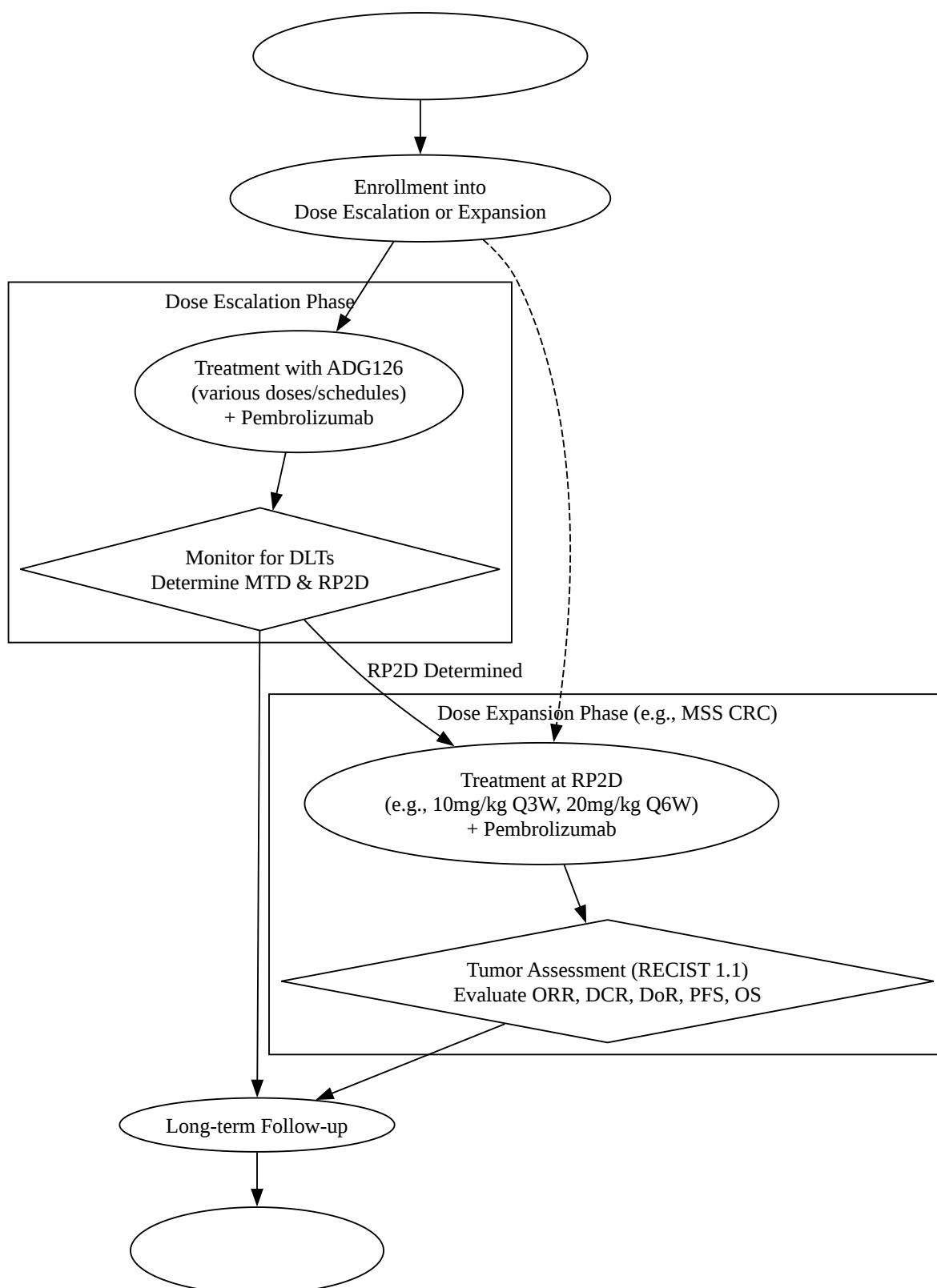
The following section outlines the general methodology for the key clinical trial cited (NCT05405595). For detailed and specific procedures, referral to the official clinical trial protocol is recommended.

Phase 1b/2 Clinical Trial (NCT05405595) Protocol Overview

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of ADG126 in combination with pembrolizumab in patients with advanced/metastatic solid tumors.[\[13\]](#)

Study Design: An open-label, multicenter, dose-escalation and dose-expansion study.[\[6\]](#)[\[13\]](#)

Patient Population: Patients with histologically or cytologically confirmed, locally advanced or metastatic solid tumors who have progressed after standard therapies.[19] Expansion cohorts focused on patients with MSS CRC.[4]


Intervention:

- ADG126: Administered as an intravenous (IV) infusion at various doses and schedules (e.g., 6 mg/kg or 10 mg/kg every 3 or 6 weeks).[4]
- Pembrolizumab: Administered at a standard dose of 200 mg IV every 3 weeks.[4]

Endpoints:

- Primary Endpoints: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[6]
- Secondary Endpoints: Pharmacokinetics, anti-drug antibodies (ADA), Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS) as per RECIST 1.1.[4][16]

The workflow for this clinical trial is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Clinical Trial Workflow for NCT05405595.

Conclusion and Future Directions

ADG126 represents a promising next-generation anti-CTLA-4 therapy with a potentially improved therapeutic index.^[4] The innovative SAFEbody® technology appears to successfully mitigate systemic toxicities, allowing for higher and more frequent dosing, which may translate to enhanced efficacy, particularly in immunologically "cold" tumors like MSS CRC.^{[6][14]} The clinical data to date, especially the combination of ADG126 with pembrolizumab, have shown encouraging anti-tumor activity and a manageable safety profile.^[14]

Further investigation in randomized controlled trials is warranted to confirm these findings and to explore the potential of ADG126 in other tumor types and in combination with other therapeutic agents.^[14] The ongoing and planned Phase 2 and 3 trials will be crucial in defining the role of ADG126 in the evolving landscape of cancer immunotherapy.^[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. netshare.adagene.com [netshare.adagene.com]
- 6. netshare.adagene.com [netshare.adagene.com]
- 7. ascopubs.org [ascopubs.org]
- 8. investor.adagene.com [investor.adagene.com]
- 9. Adagene Announces Upcoming Poster Presentation on Masked Anti-CTLA-4 SAFEbody® ADG126 (Muzastotug) at American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]

- 10. firstwordpharma.com [firstwordpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Adagene Presents Preclinical Data from Lead SAFEbody™ Program, ADG126, at the American Association for Cancer Research (AACR) Annual Meeting 2021 – Adagene Inc. [investor.adagene.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Adagene Announces Updated Data from Phase 1b/2 Study of Muzastotug (ADG126) in Combination with KEYTRUDA® (pembrolizumab) in Colorectal Cancer at the American Society of Clinical Oncology (ASCO) Annual Meeting – Adagene Inc. [investor.adagene.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Adagene Presents Interim Monotherapy Data at ESMO 2022 Showing Compelling Safety, Anti-Tumor Activity and Pharmacokinetics of Masked, Anti-CTLA-4 SAFEbody® ADG126 in Patients with Advanced Tumors – Adagene Inc. [investor.adagene.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Facebook [cancer.gov]
- 20. Adagene Announces First Patient Dosed in Randomized Dose Optimization Cohort of the Phase 2 Study of Muzastotug (ADG126) in Combination with KEYTRUDA® (pembrolizumab) in Microsatellite Stable Colorectal Cancer – Adagene Inc. [investor.adagene.com]
- To cite this document: BenchChem. [The Emerging Role of ADG126 in Oncology: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676851#ms2126-for-cancer-research\]](https://www.benchchem.com/product/b1676851#ms2126-for-cancer-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com